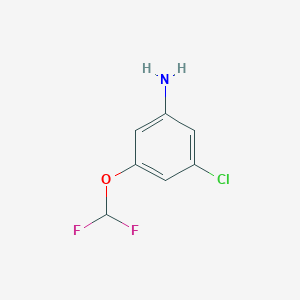

3-Chloro-5-(difluoromethoxy)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-(difluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2NO/c8-4-1-5(11)3-6(2-4)12-7(9)10/h1-3,7H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDMJVISUBGQHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)F)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Chloro 5 Difluoromethoxy Aniline

Strategies for Introduction of the Difluoromethoxy Moiety

The difluoromethoxy group (-OCHF₂) is a valuable substituent in medicinal chemistry, often serving as a bioisostere for hydroxyl or thiol groups, or as a more lipophilic alternative to a methoxy (B1213986) group. Its introduction onto an aromatic ring, specifically onto a phenolic precursor, is a critical step in the synthesis of 3-Chloro-5-(difluoromethoxy)aniline. The most common precursor for this transformation is 3-amino-5-chlorophenol, where the difluoromethoxy group is formed by the etherification of the hydroxyl group.

Nucleophilic Difluoromethylation Approaches on Aromatic Precursors

The most direct and widely used method for constructing aryl difluoromethyl ethers is through the nucleophilic attack of a phenoxide ion on a difluoromethyl source. This approach is analogous to the Williamson ether synthesis.

A prevalent method involves the reaction of a phenol (B47542) with chlorodifluoromethane (B1668795) (ClCHF₂), a readily available and cost-effective reagent. The phenol is first deprotonated with a suitable base to form the more nucleophilic phenoxide, which then displaces the chloride from ClCHF₂.

Reaction Scheme: Ar-OH + Base → Ar-O⁻ Ar-O⁻ + ClCHF₂ → Ar-OCHF₂ + Cl⁻

Common bases for this transformation include sodium hydroxide (B78521), potassium hydroxide, and potassium carbonate, often in polar aprotic solvents like DMF or DMSO. The reaction typically requires elevated temperatures and pressure due to the gaseous nature of chlorodifluoromethane.

Another effective nucleophilic source is (phenylsulfonyl)difluoromethane (PhSO₂CF₂H). nih.gov This reagent can react with phenols under phase-transfer conditions, using a catalyst like Aliquat 336 with a base such as potassium hydroxide. nih.govresearchgate.net This method offers an alternative that can sometimes be performed under milder conditions than those requiring pressurized gaseous reagents.

Electrophilic Difluoromethylation Techniques

Electrophilic difluoromethylation reagents are designed to deliver a "CF₂H⁺" equivalent to a nucleophile. While these are more commonly used for C-H functionalization, they can be applied for O-difluoromethylation of phenols. Reagents such as S-(difluoromethyl)dibenzothiophenium salts can serve as electrophilic sources.

However, a significant challenge with these reagents is achieving selectivity for O-alkylation over C-alkylation, especially with electron-rich phenols. The reaction can often yield a mixture of the desired aryl difluoromethyl ether and C-difluoromethylated phenol isomers, where the difluoromethyl group attaches directly to the carbon skeleton of the aromatic ring. The lithium cation has been shown to play a role in directing selectivity toward C-difluoromethylation of β-ketoesters by reducing the nucleophilicity of the oxygen atom in the enolate. chinesechemsoc.org

Radical-Mediated Difluoromethylation Protocols

Radical-mediated pathways offer an alternative for installing fluorinated groups. These methods typically involve the generation of a difluoromethyl radical (•CF₂H) or a related radical species like •CF₂SO₂Ph. These radicals are generally considered nucleophilic and are more commonly employed for C-H functionalization of electron-deficient (hetero)arenes. nih.gov

For O-difluoromethylation, the strategy would involve the reaction of a phenoxy radical with a difluoromethyl radical source or, more commonly, the reaction of a phenol with a difluoromethylating agent under conditions that favor an O-H insertion or a similar radical process. However, achieving high selectivity for O-functionalization remains a significant challenge, as competitive C-H functionalization on the aromatic ring is a common side reaction.

Multi-step Syntheses Involving Halogen Exchange and Etherification for OCHF₂ Group Formation

A historically significant but more complex approach involves the synthesis of an intermediate that is subsequently converted to the difluoromethoxy group. One such method begins with the conversion of a phenol to an aryl trichloromethyl ether (Ar-OCCl₃) using carbon tetrachloride under basic conditions. This intermediate then undergoes a halogen exchange (halex) reaction.

Treating the Ar-OCCl₃ intermediate with a fluorinating agent like antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅), or anhydrous hydrogen fluoride (B91410) (HF) can replace two of the chlorine atoms with fluorine, yielding an aryl chlorodifluoromethyl ether (Ar-OCF₂Cl). beilstein-journals.org A subsequent reduction step is then required to replace the final chlorine atom with hydrogen to afford the desired Ar-OCHF₂ product.

A patent for the synthesis of 4-(chlorodifluoromethoxy)aniline (B47862) describes a similar multi-step process starting from trichloromethoxybenzene, which is fluorinated to yield chlorodifluoromethoxybenzene (-OCF₂Cl). google.com This intermediate is then nitrated and reduced to form the final aniline (B41778) product. google.com This illustrates the industrial utility of multi-step sequences involving halogen exchange to build the desired fluorinated ether.

Comparison of Difluoromethylation Reagents and Their Selectivity

The choice of reagent and methodology for introducing the difluoromethoxy group depends on factors such as substrate compatibility, desired selectivity, scalability, and reagent availability.

| Reagent/Method | Type | Typical Conditions | Advantages | Disadvantages |

| Chlorodifluoromethane (ClCHF₂) / Base | Nucleophilic | Base (e.g., NaOH, K₂CO₃), Polar aprotic solvent (e.g., DMF), 70-120°C, Pressure | Cost-effective, Readily available, Good for large-scale synthesis | Requires pressure equipment, High temperatures |

| (Phenylsulfonyl)difluoromethane (PhSO₂CF₂H) | Nucleophilic | Phase-transfer catalyst, Base (e.g., KOH), Toluene/Water | Milder conditions than ClCHF₂, No pressure needed | Reagent is more expensive and requires synthesis |

| Me₃SiCF₂H / Fluoride Source | Nucleophilic | TBAF (catalytic), THF | Can be effective for some substrates | Reagent can be sluggish and is not universally effective cas.cn |

| S-(Difluoromethyl)sulfonium Salts | Electrophilic | Base, Organic solvent | Commercially available reagents | Potential for low O/C selectivity, can yield mixtures |

| Halogen Exchange (via Ar-OCCl₃) | Multi-step | 1. CCl₄, Base 2. SbF₃/SbCl₅ or HF 3. Reduction | Utilizes basic feedstocks | Multiple steps, Use of toxic/corrosive reagents (SbCl₅, HF) |

Regioselective Halogenation Techniques for the Aniline Scaffold

Achieving the 3-chloro-5-(difluoromethoxy) substitution pattern is synthetically non-trivial. The directing effects of the amine (NH₂) and difluoromethoxy (OCHF₂) groups must be carefully considered. The NH₂ group is a powerful activating ortho-, para-director, while the OCHF₂ group is generally considered a deactivating ortho-, para-director. If one were to start with 3-(difluoromethoxy)aniline (B1304699), a standard electrophilic chlorination would be directed to positions 2, 4, and 6, making the synthesis of the 5-chloro isomer by this route highly improbable.

Consequently, a more effective strategy is to use a starting material that already possesses the required 1,3,5-substitution pattern. A key precursor that fits this requirement is 3,5-dichloroaniline (B42879) . The synthetic challenge then becomes the selective transformation of one of the chloro groups into a difluoromethoxy group.

The synthesis of 3,5-dichloroaniline itself can be accomplished via several routes. One industrial method involves the catalytic hydrodechlorination of more highly chlorinated anilines, such as 2,3,5,6-tetrachloroaniline, using a palladium-on-carbon catalyst under hydrogen pressure. prepchem.com A Russian patent describes a similar process using a palladium catalyst in the presence of a silver co-catalyst. google.com

Another reported method starts from 2,4-dichloroaniline. google.com This precursor undergoes bromination to form 2-bromo-4,6-dichloroaniline. This is followed by a deamination-rearrangement sequence and subsequent ammonification to yield the final 3,5-dichloroaniline product. google.com

Once 3,5-dichloroaniline is obtained, its conversion to this compound would require a selective functionalization sequence. A hypothetical, though challenging, route could involve:

Nitration: Introduction of a nitro group to form 3,5-dichloro-nitrobenzene.

Nucleophilic Aromatic Substitution (SₙAr): Selective replacement of one chlorine atom with a hydroxyl group using a strong base like sodium hydroxide at high temperature and pressure. This would yield 3-chloro-5-nitrophenol (B182748).

Difluoromethoxylation: Conversion of the phenolic hydroxyl group to a difluoromethoxy ether using one of the methods described in Section 2.1.

Reduction: Reduction of the nitro group to an amine to afford the final product, this compound.

Direct chlorination of unprotected anilines using reagents like copper(II) chloride has been explored. beilstein-journals.orggoogle.com These methods can favor para-substitution, but they are not suitable for achieving the 3,5-disubstituted pattern from aniline itself and would not be selective for the 5-position on a 3-substituted aniline precursor. Therefore, building the molecule from a pre-functionalized core like 3,5-dichloroaniline remains the most viable, albeit multi-step, approach.

Directed Chlorination Methodologies

The introduction of a chlorine atom at the meta-position to both the amino and difluoromethoxy groups is a significant challenge in the synthesis of this compound. Direct electrophilic chlorination of 3-(difluoromethoxy)aniline would likely lead to a mixture of ortho- and para-substituted products due to the directing effects of the amine and difluoromethoxy groups. Therefore, indirect or directed methods are generally required.

One potential strategy involves the chlorination of a precursor molecule where the directing groups favor the desired meta-substitution pattern. For instance, starting with a compound where a nitro group is present instead of the amine, the meta-directing nature of the nitro group can be exploited. However, direct chlorination of 1-(difluoromethoxy)-3-nitrobenzene (B1333252) would still likely result in a mixture of isomers.

A more refined approach involves the use of directing groups that can be later converted to the desired functionalities. While specific examples for the direct meta-chlorination to form the this compound scaffold are not widely reported in the literature, the development of novel catalytic systems for C-H activation presents a promising avenue for future research in this area.

Ortho- and Meta-Selective Halogenation in Substituted Anilines

The regioselective halogenation of substituted anilines is a cornerstone of aromatic chemistry. The powerful ortho- and para-directing nature of the amino group often makes meta-halogenation a non-trivial task.

In the context of synthesizing precursors to this compound, achieving meta-chlorination relative to the difluoromethoxy group is crucial. Starting from 3-(difluoromethoxy)aniline, direct chlorination is challenging due to the ortho,para-directing influence of the amine. Protecting the aniline, for example as an acetanilide, can moderate the directing effect and potentially allow for some meta-substitution, but yields are often low and mixtures are common.

Recent advances in catalysis have offered new solutions for selective halogenation. For instance, palladium-catalyzed C-H functionalization has shown promise in directing halogenation to specific positions that are otherwise difficult to access. While direct application to 3-(difluoromethoxy)aniline for meta-chlorination is not yet a standard method, these evolving technologies hold potential for more efficient future syntheses.

Amination Reactions in the Synthesis of this compound and its Precursors

The introduction of the aniline moiety is a critical step in the synthesis of this compound. Two primary strategies are commonly employed: the reduction of a nitroaromatic precursor and the direct amination of a halogenated aromatic ring.

Reductive Transformations of Nitroaromatic Intermediates to Aniline

A common and effective method for the synthesis of anilines is the reduction of the corresponding nitroaromatic compound. In the case of this compound, the precursor would be 1-chloro-3-(difluoromethoxy)-5-nitrobenzene. This reduction can be achieved using a variety of reagents and conditions.

A documented method for this transformation involves the use of sodium hydrogensulfide (NaSH) in methanol (B129727) under reflux conditions. This approach has been reported to provide a high yield of the desired aniline.

Table 1: Reduction of 1-chloro-3-(difluoromethoxy)-5-nitrobenzene

| Reagent | Solvent | Conditions | Yield | Reference |

| Sodium hydrogensulfide | Methanol | Reflux, 1h | 90% | European Journal of Organic Chemistry, 2008 , (17), 2875-2880. chemicalbook.com |

Other common reduction methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. Metal-acid systems, such as tin or iron in the presence of hydrochloric acid, are also effective but can be less clean and require more extensive workup procedures. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule and the desired scale of the reaction.

Palladium-Catalyzed Amination of Halogenated Aromatics

An alternative to the reduction of a nitro group is the direct formation of the carbon-nitrogen bond through palladium-catalyzed amination, often referred to as Buchwald-Hartwig amination. This powerful reaction allows for the coupling of an amine with an aryl halide.

For the synthesis of this compound, a potential precursor would be 1,3-dichloro-5-(difluoromethoxy)benzene. This commercially available starting material could be selectively aminated to introduce the aniline group. The success of this approach would depend on the ability to achieve mono-amination with high selectivity over di-amination. The choice of palladium catalyst, ligand, base, and reaction conditions would be critical in optimizing this transformation. While specific examples for this exact transformation are not extensively documented, the general principles of Buchwald-Hartwig amination are well-established and could be applied.

Convergent and Divergent Synthetic Pathways to this compound

A likely divergent pathway would start with a common intermediate that is then elaborated to the final product. For example, the synthesis could commence with the commercially available 1,3-dichloro-5-(difluoromethoxy)benzene. This precursor could then undergo nitration followed by reduction of the nitro group to yield the target aniline. This approach is linear and builds the molecule step-by-step.

A convergent approach, on the other hand, would involve the synthesis of two or more fragments that are then combined in a later step. For the synthesis of this compound, this is less common but could potentially involve the coupling of a pre-functionalized aniline fragment with another aromatic piece.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is paramount in any synthetic sequence to ensure high yields and purity of the final product. Key parameters that are typically optimized include temperature, reaction time, solvent, and the stoichiometry of reagents and catalysts.

In the context of the likely synthesis of this compound from 1,3-dichloro-5-(difluoromethoxy)benzene, the nitration step would require careful control of temperature and the nitrating agent concentration to avoid over-nitration or side reactions.

Table 2: Hypothetical Optimization of the Nitration of 1,3-dichloro-5-(difluoromethoxy)benzene

| Nitrating Agent | Temperature (°C) | Time (h) | Yield of 1-chloro-3-(difluoromethoxy)-5-nitrobenzene (%) |

| HNO₃/H₂SO₄ | 0 | 2 | 75 |

| HNO₃/H₂SO₄ | 25 | 1 | 85 |

| HNO₃/H₂SO₄ | 50 | 0.5 | 80 (with increased byproducts) |

Similarly, for the subsequent reduction of the nitro group, the choice of catalyst and reaction conditions can significantly impact the efficiency and cleanliness of the reaction.

Table 3: Hypothetical Optimization of the Catalytic Hydrogenation of 1-chloro-3-(difluoromethoxy)-5-nitrobenzene

| Catalyst | Hydrogen Pressure (psi) | Solvent | Yield of this compound (%) |

| 5% Pd/C | 50 | Ethanol | 92 |

| 10% Pd/C | 50 | Ethanol | 98 |

| PtO₂ | 50 | Ethanol | 95 |

These tables illustrate how systematic variation of reaction parameters can lead to the identification of optimal conditions for maximizing the yield and purity of the desired product.

Green Chemistry Principles Applied to this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is critical for minimizing environmental impact and enhancing process safety and efficiency. The primary focus lies on catalytic methods, solvent selection, and atom economy.

Recent advancements have also explored electrocatalytic reduction, which can proceed in aqueous solutions at room temperature without the need for high-pressure hydrogen gas or precious metal catalysts, presenting a potentially even more sustainable pathway. acs.org

The choice of solvent is another cornerstone of green synthesis. While a patent for a related compound describes using organic solvents like anhydrous tetrahydrofuran, a greener approach would prioritize water, supercritical fluids, or bio-based solvents. google.com Some industrial preparations of similar anilines have successfully eliminated the use of organic solvents entirely, a strategy that significantly reduces volatile organic compound (VOC) emissions and simplifies product work-up.

The table below summarizes the application of green chemistry principles to the synthesis of this compound, comparing traditional methods with greener alternatives.

| Synthetic Step | Traditional Method | Green Chemistry Alternative | Key Advantages of Green Alternative |

| Nitro Group Reduction | Stoichiometric reduction with Fe/HCl or Sn/HCl | Catalytic hydrogenation (e.g., H₂, Pd/C) or electrocatalytic reduction | High selectivity, high yield (>99%), water as the only major byproduct, recyclable catalyst, avoids heavy metal waste. rsc.orgzendy.iorsc.orgacs.org |

| Solvent Usage | Anhydrous organic solvents (e.g., Tetrahydrofuran) | Aqueous media, solvent-free conditions, or green solvents (e.g., biosolvents) | Reduced VOC emissions, improved safety profile, simplified purification, lower environmental impact. acs.org |

| Difluoromethylation | Use of potentially hazardous reagents with low atom economy | Development of novel, stable difluoromethylation reagents; visible-light-induced reactions | Milder reaction conditions, improved atom economy, enhanced safety, and reduced generation of hazardous byproducts. researchgate.netnih.gov |

Industrial Production Methodologies and Scalability Considerations

The industrial production of this compound is a multi-step process that requires careful optimization of reaction conditions and addresses significant scalability challenges. A plausible and efficient industrial route would typically begin with a readily available starting material and proceed through key transformations. google.com

A common strategy involves the nitration of a suitable precursor, followed by difluoromethylation and a final reduction. For instance, a process could start with 1-chloro-3-hydroxy-benzene, which is first nitrated. The resulting 3-chloro-5-nitrophenol undergoes difluoromethylation, followed by the reduction of the nitro group to the desired aniline. An alternative, more direct route starts with 3-chloro-5-hydroxybenzonitrile, which is first subjected to difluoromethylation and then a reduction to yield the target molecule. google.com

The key steps in a likely industrial synthesis are outlined below:

Difluoromethylation: This step introduces the crucial difluoromethoxy group. A common industrial method involves the reaction of a hydroxyl-substituted precursor with a difluoromethylating agent like chlorodifluoromethane (Freon 22) or other specialized reagents under basic conditions. This reaction can be challenging to scale, often requiring high temperatures (80-150 °C) and pressures, which necessitates the use of specialized, corrosion-resistant, high-pressure reactors. google.comrsc.org The handling of gaseous or thermally unstable reagents presents significant engineering and safety considerations. researchgate.netrsc.org

Catalytic Hydrogenation: The reduction of the nitro-intermediate is almost exclusively performed via catalytic hydrogenation on an industrial scale. google.com The process typically uses a palladium or platinum catalyst on a carbon support in a slurry or fixed-bed reactor. google.com Key parameters that must be tightly controlled include hydrogen pressure (ranging from 0.1 to 5 MPa), temperature (50-180 °C), and catalyst loading. google.com On a large scale, managing the flammability of hydrogen and the pyrophoric nature of some catalysts is paramount. Furthermore, the catalyst lifecycle—including recovery, reactivation, and eventual disposal—is a critical economic and environmental consideration. google.com

Purification: To meet the stringent purity requirements for pharmaceutical intermediates (often >99.5%), the crude product undergoes rigorous purification. This typically involves fractional distillation under vacuum or recrystallization from a suitable solvent system.

The following table details a potential industrial synthesis route for this compound.

| Reaction Step | Starting Material | Key Reagents & Catalyst | Typical Industrial Conditions | Product |

| 1. Difluoromethylation | 3-Chloro-5-nitrophenol | Chlorodifluoromethane (HCFC-22), Inorganic Base (e.g., NaOH/KOH) | Temperature: 80-150°C; High-pressure reactor | 1-Chloro-3-(difluoromethoxy)-5-nitrobenzene |

| 2. Catalytic Hydrogenation | 1-Chloro-3-(difluoromethoxy)-5-nitrobenzene | Hydrogen (H₂), Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) | Pressure: 0.1-5 MPa; Temperature: 50-100°C; Slurry or fixed-bed reactor google.com | This compound |

| 3. Purification | Crude this compound | N/A | Fractional vacuum distillation or recrystallization | High-purity this compound (>99.5%) |

Chemical Reactivity and Transformation Mechanisms of 3 Chloro 5 Difluoromethoxy Aniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring

No specific studies detailing the electrophilic aromatic substitution reactions on 3-Chloro-5-(difluoromethoxy)aniline were found. The analysis of substituent effects, nitration, and halogenation is therefore based on established chemical principles.

The reactivity of the benzene (B151609) ring in this compound towards electrophiles is governed by the interplay of the electronic effects of the amino (-NH₂), chloro (-Cl), and difluoromethoxy (-OCHF₂) groups. The amino group is a powerful activating group and is ortho-, para-directing due to its strong +M (mesomeric) effect. The chloro and difluoromethoxy groups are deactivating due to their -I (inductive) effects, with the difluoromethoxy group being strongly deactivating. Both are ortho-, para-directing, although the deactivating nature can hinder reaction rates.

The directing effects of the substituents would be expected to guide incoming electrophiles to the positions ortho and para to the strongly activating amino group (positions 2, 4, and 6). However, the positions are also influenced by the other substituents. Position 2 is ortho to both the amino and chloro groups. Position 4 is para to the amino group and ortho to the difluoromethoxy group. Position 6 is ortho to the amino group. Steric hindrance from the existing substituents would also play a role in determining the regioselectivity of these reactions.

Specific studies on the nitration of this compound, including reaction conditions, yields, and the regioselectivity of nitro group introduction, could not be located in the available literature.

Similarly, no experimental data on the bromination or iodination of this compound was found. Therefore, details on reaction conditions and the specific positions of further halogen introduction are not available.

Reactions Involving the Amino Group

The amino group of this compound is a key site for various chemical modifications, including acylation, alkylation, sulfonylation, and diazotization. These reactions are fundamental in building more complex molecular architectures.

The nitrogen atom of the aniline group in this compound can readily undergo acylation, alkylation, and sulfonylation reactions. These transformations are crucial for introducing a variety of substituents and for the synthesis of amides, secondary or tertiary amines, and sulfonamides, respectively.

For instance, the acylation of the aniline with reagents like acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding N-acyl derivatives. Similarly, alkylation with alkyl halides introduces alkyl groups onto the nitrogen atom. Sulfonylation, typically carried out with sulfonyl chlorides in the presence of a base, yields sulfonamides. An example includes the reaction of a similar compound, 3-chloro-5-methoxy-1-benzo[b]thiophene-2-sulphonyl chloride, with ammonia (B1221849) to form the corresponding sulphonamide mdpi.com.

These reactions are standard transformations of anilines and are widely applicable to this compound for the construction of more elaborate molecular structures.

The primary aromatic amine functionality of this compound allows it to undergo diazotization, a process that converts the amino group into a diazonium salt. This is typically achieved by treating the aniline with nitrous acid, which can be generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric or hydrochloric acid google.combyjus.com. The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, most notably the Sandmeyer reaction byjus.comwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com.

The Sandmeyer reaction provides a pathway to replace the diazonium group with a wide range of substituents, including halogens (Cl, Br), cyano groups, and others, using copper(I) salts as catalysts wikipedia.orgorganic-chemistry.org. This reaction is particularly useful for introducing functionalities that are not easily accessible through direct aromatic substitution. The mechanism involves a single electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas byjus.comwikipedia.org. The aryl radical then reacts with the copper(II) species to yield the final product and regenerate the copper(I) catalyst wikipedia.org.

The diazotization of anilines and subsequent Sandmeyer reactions are powerful tools in organic synthesis, enabling diverse functionalization of the aromatic ring nih.gov. For example, a Sandmeyer reaction was used to introduce a chloro group in the synthesis of a halogenated benzodioxine derivative nih.gov.

While specific oxidation studies on the aniline moiety of this compound are not extensively documented in the provided search results, the oxidation of anilines is a known chemical transformation. Depending on the oxidizing agent and reaction conditions, anilines can be oxidized to a variety of products, including nitroso compounds, nitro compounds, azoxybenzenes, and polymeric materials. The presence of the electron-withdrawing chloro and difluoromethoxy groups on the aromatic ring would likely influence the oxidation potential and the nature of the resulting products.

Palladium-Catalyzed Cross-Coupling Reactions of this compound

The chloro substituent on the aromatic ring of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful methods for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. fujifilm.com

This compound is a suitable substrate for several important palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound, typically a boronic acid or ester, to form a biaryl structure. nih.govresearchgate.net It is widely used in the synthesis of complex molecules due to its mild reaction conditions and the commercial availability of a wide range of boronic acids. nih.gov For example, the Suzuki-Miyaura coupling has been used to synthesize 3,5-diaryl-1,2,4-thiadiazoles from 3,5-dichloro-1,2,4-thiadiazole (B1299824) and arylboronic acids. researchgate.netnih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl chloride with an alkene to form a substituted alkene. wikipedia.orgdiva-portal.orgmdpi.com This reaction is a valuable tool for the formation of C-C bonds and has been applied in the synthesis of various organic compounds. wikipedia.org

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne to produce an aryl alkyne. wikipedia.orglibretexts.org It typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The Sonogashira coupling is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in many natural products and functional materials. libretexts.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl chloride with an amine. wikipedia.orglibretexts.org It is a highly versatile method for the synthesis of a wide variety of aryl amines, which are prevalent in pharmaceuticals and other biologically active molecules. wikipedia.org The reaction has seen significant development, with various generations of catalyst systems allowing for the coupling of a broad range of amines and aryl halides under increasingly mild conditions. wikipedia.orgorganic-chemistry.org

The success of palladium-catalyzed cross-coupling reactions often hinges on the choice of the catalyst and, crucially, the supporting ligand. The ligand plays a critical role in stabilizing the palladium center, facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influencing the selectivity of the reaction.

A variety of palladium catalysts and ligand systems have been developed for these transformations. Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. nih.govsigmaaldrich.com The choice of ligand is often tailored to the specific coupling reaction and substrates.

For Suzuki-Miyaura reactions , phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃) and more sterically demanding and electron-rich ligands like XPhos and SPhos are frequently employed to enhance catalytic activity, particularly with less reactive aryl chlorides. nih.govrsc.org N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives, offering high stability and activity. chemrxiv.org

In Heck reactions , ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and its corresponding phosphonium (B103445) salt have been shown to be effective for the coupling of aryl chlorides. diva-portal.orgresearchgate.net

For Sonogashira couplings , in addition to phosphine ligands, copper(I) salts are often used as co-catalysts. wikipedia.orgsioc-journal.cnnih.gov Copper-free Sonogashira protocols have also been developed, often utilizing highly active palladium-NHC complexes. libretexts.orgorganic-chemistry.org

The Buchwald-Hartwig amination has seen the development of a wide array of specialized phosphine ligands, often biarylphosphines like XPhos, SPhos, and RuPhos, which are highly effective for the coupling of a broad range of amines with aryl chlorides. libretexts.orgorganic-chemistry.orgtcichemicals.comresearchgate.net

The selection of the appropriate catalyst and ligand system is critical for achieving high yields and selectivity in the cross-coupling reactions of this compound, enabling its efficient conversion into a diverse array of valuable chemical entities.

Reactivity and Stability of the Difluoromethoxy Moiety

The difluoromethoxy group (-OCHF2) imparts distinct characteristics to the aromatic ring, influencing its reactivity and the stability of the molecule as a whole. Its properties are a blend of those of a methoxy (B1213986) group and a trifluoromethyl group, exhibiting moderate electron-withdrawing effects and high lipophilicity.

Hydrolytic Stability of the OCHF2 Group

The carbon-fluorine bond is the strongest single bond in organic chemistry, which contributes to the general stability of fluorinated compounds. The difluoromethoxy group is known for its high stability towards hydrolysis under both acidic and basic conditions. This stability is a key reason for its incorporation into pharmaceutical and agrochemical compounds, as it can resist metabolic degradation. rsc.org

Ethers are generally unreactive to many reagents but can be cleaved by strong acids. libretexts.orgopenstax.org This reaction typically proceeds via an S\N1 or S\N2 mechanism, depending on the structure of the ether. openstax.orgmasterorganicchemistry.com For aryl ethers, cleavage usually produces a phenol (B47542) and an alkyl halide, as nucleophilic attack on the sp2-hybridized aromatic carbon is disfavored. libretexts.orgmasterorganicchemistry.com

The general inertness of the difluoromethoxy group can be attributed to the strong C-F bonds and the electronic effect of the fluorine atoms, which make the ether oxygen less basic and therefore less prone to protonation, the initial step in acid-catalyzed cleavage. masterorganicchemistry.com

Table 1: General Hydrolytic Stability of Aryl Difluoromethyl Ethers

| Condition | Stability | Mechanism of Potential Cleavage | Products of Potential Cleavage |

| Acidic | Generally stable under mild to moderate acidic conditions. Cleavage can occur under harsh conditions with strong acids like HBr or HI. openstax.orglibretexts.org | S\N1 or S\N2, initiated by protonation of the ether oxygen. openstax.orgmasterorganicchemistry.com | Phenol and difluorohalomethane. |

| Basic | Generally stable. | Nucleophilic attack on the aromatic ring is generally disfavored. | - |

Functional Group Interconversions Involving the Difluoromethoxy Unit

Direct transformation of the difluoromethoxy group into other functionalities is a challenging task due to its inherent stability. Most synthetic strategies focus on the introduction of the difluoromethoxy group onto a pre-functionalized aromatic ring rather than its subsequent conversion. rsc.org

Common methods for the synthesis of aryl difluoromethyl ethers involve the reaction of a phenol with a difluorocarbene source. rsc.org This highlights that the reverse reaction, the cleavage of the aryl-OCHF2 bond to regenerate a phenol, is not a common synthetic transformation.

While direct interconversion of the OCHF2 group is rare, reactions can be performed on other parts of the this compound molecule without affecting the difluoromethoxy moiety. The aniline functional group, for example, can undergo a variety of transformations. The development of methods for the difluoroalkylation of anilines demonstrates that reactions can be targeted at the nitrogen atom while the difluoromethoxy group remains intact. nih.govacs.org

It is important to note that while the difluoromethoxy group is generally stable, its electronic influence can affect the reactivity and regioselectivity of reactions on the aromatic ring. The group's moderate electron-withdrawing nature can direct incoming electrophiles to specific positions on the aniline ring.

Table 2: Examples of Functional Group Interconversions on Related Difluoromethoxylated Aromatic Compounds

| Starting Material | Reagents and Conditions | Product | Focus of Transformation | Reference |

| 2-hydroxy-3-benzyloxyestrone | (EtO)2P(O)CF2Br, KOH, MeCN, H2O, 25 °C | 2-difluoromethoxy-3-benzyloxyestrone | Introduction of OCHF2 group | nih.gov |

| Substituted Anilines | Ethyl difluoroiodoacetate, Eosin Y, light | Difluoroalkylated anilines | N-difluoroalkylation | nih.govacs.org |

Advanced Spectroscopic and Analytical Characterization for Structure Elucidation and Purity Assessment of 3 Chloro 5 Difluoromethoxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of 3-Chloro-5-(difluoromethoxy)aniline, providing unparalleled insight into the chemical environments of its constituent nuclei, primarily ¹H, ¹³C, and ¹⁹F.

¹H, ¹³C, and ¹⁹F NMR for Proton, Carbon, and Fluorine Environments

The ¹H NMR spectrum of this compound is expected to reveal distinct signals for the aromatic protons and the amine (-NH₂) protons. The substitution pattern on the benzene (B151609) ring—a chloro group at position 3 and a difluoromethoxy group at position 5—will influence the chemical shifts and coupling patterns of the remaining aromatic protons at positions 2, 4, and 6. The difluoromethoxy group's proton will appear as a triplet due to coupling with the two fluorine atoms.

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The carbon attached to the difluoromethoxy group will exhibit a characteristic triplet in the proton-coupled spectrum due to one-bond coupling with the fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the chlorine and difluoromethoxy substituents.

Given the presence of the difluoromethoxy group, ¹⁹F NMR spectroscopy is a crucial tool. It will show a doublet for the two equivalent fluorine atoms, arising from coupling to the methoxy (B1213986) proton. The chemical shift of this signal is indicative of the electronic environment of the fluorine nuclei.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | 6.50 - 7.00 | m | - | Aromatic-H |

| ¹H | ~3.80 | br s | - | -NH₂ |

| ¹H | ~6.55 | t | J(H,F) ≈ 74 | -OCHF₂ |

| ¹³C | ~150 | s | - | C-NH₂ |

| ¹³C | 100 - 140 | m | - | Aromatic-C |

| ¹³C | ~115 | t | J(C,F) ≈ 260 | -OCHF₂ |

| ¹⁹F | -80 to -100 | d | J(F,H) ≈ 74 | -OCHF₂ |

Note: The table above presents predicted data based on known spectroscopic trends for similar functional groups and substitution patterns. Actual experimental values may vary.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignments

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, COSY would reveal the coupling network between the aromatic protons, helping to confirm their relative positions on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. This allows for the direct assignment of each protonated carbon in the ¹³C NMR spectrum.

Expected 2D NMR Correlations for this compound

| 2D NMR Experiment | Correlating Nuclei | Expected Key Correlations |

| COSY | ¹H - ¹H | Correlations between adjacent aromatic protons. |

| HMQC/HSQC | ¹H - ¹³C (¹J) | Correlation of each aromatic proton to its directly attached carbon. |

| HMBC | ¹H - ¹³C (²⁻⁴J) | Correlations from aromatic protons to neighboring carbons, including the carbon bearing the chloro group and the carbon of the difluoromethoxy group. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of this compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the molecular formula by comparing the experimental mass to the calculated exact mass of potential formulas. For this compound (C₇H₆ClF₂NO), the expected isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature.

HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [M]⁺ (for ³⁵Cl) | 193.0106 |

| [M+2]⁺ (for ³⁷Cl) | 195.0076 |

Fragmentation Pattern Analysis for Structural Features

In a mass spectrometer, the molecular ion of this compound can be induced to break apart into smaller, charged fragments. The analysis of this fragmentation pattern provides valuable clues about the molecule's structure. Key fragmentation pathways would likely involve the loss of the chloro group, the difluoromethoxy group, or parts thereof.

Plausible Fragmentation Pathways for this compound

| Fragment Ion (m/z) | Proposed Lost Neutral Fragment | Significance |

| [M-Cl]⁺ | Cl | Confirms the presence of a chlorine atom. |

| [M-OCHF₂]⁺ | OCHF₂ | Indicates the presence of the difluoromethoxy group. |

| [M-CHF₂]⁺ | CHF₂ | Suggests cleavage within the difluoromethoxy moiety. |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra display characteristic absorption or scattering bands corresponding to specific functional groups, providing a molecular fingerprint.

For this compound, key expected vibrational frequencies include:

N-H stretching: The amine group will exhibit characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

C-O stretching: The ether linkage of the difluoromethoxy group will have a strong absorption in the 1000-1300 cm⁻¹ range.

C-F stretching: The carbon-fluorine bonds will produce strong absorptions, typically in the 1000-1200 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine bond will have a characteristic absorption in the fingerprint region, generally between 600-800 cm⁻¹.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch | 1000 - 1300 | Strong |

| C-F Stretch | 1000 - 1200 | Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

The combination of these spectroscopic techniques provides a robust and comprehensive characterization of this compound, confirming its structure and allowing for the assessment of its purity.

Vibrational Analysis for Characteristic Functional Group Identification

The primary functional groups in this compound are the aniline (B41778) amine group (-NH₂), the chloro group (-Cl), the difluoromethoxy group (-OCF₂H), and the substituted benzene ring.

Infrared (IR) Spectroscopy: In an FT-IR spectrum, the N-H stretching vibrations of the primary amine are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. The C-O-C stretching of the ether linkage is anticipated in the 1260-1000 cm⁻¹ range. The C-F stretches of the difluoromethoxy group are strong absorbers and would likely produce intense bands in the 1100-1000 cm⁻¹ region. The C-Cl stretching vibration is expected to be found in the lower frequency region, typically between 800 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The symmetric vibrations of the benzene ring are often strong in the Raman spectrum. The C-Cl and C-F bonds are also expected to show characteristic Raman shifts.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400 - 3500 | IR, Raman |

| Amine (-NH₂) | N-H Bend (scissoring) | 1600 - 1650 | IR |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | IR, Raman |

| Ether (-O-CF₂H) | C-O-C Stretch | 1000 - 1260 | IR |

| Difluoromethyl (-CF₂H) | C-F Stretch | 1000 - 1100 | IR, Raman |

| Chloro (-Cl) | C-Cl Stretch | 600 - 800 | IR, Raman |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and intermolecular interactions. As of the latest literature review, a specific crystal structure for this compound has not been reported in publicly accessible databases.

However, based on the analysis of similar substituted anilines, it is anticipated that the molecule would crystallize in a centrosymmetric space group. The crystal packing would likely be influenced by hydrogen bonding interactions involving the amine group and potential halogen bonding involving the chlorine atom. The difluoromethoxy group's conformation would also be a key feature of the solid-state structure.

| Parameter | Predicted Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (Examples) |

| Key Intermolecular Interactions | N-H···N or N-H···O hydrogen bonds, C-H···π interactions, Halogen bonding |

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are indispensable for separating components of a mixture and assessing the purity of a compound. Gas chromatography and high-performance liquid chromatography are the most common methods employed for the analysis of organic compounds like this compound.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for both qualitative and quantitative analysis. For this compound, a non-polar or medium-polarity capillary column would be suitable for separation.

The mass spectrum of the compound is expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would be characteristic of the structure, with potential losses of chlorine, the difluoromethoxy group, and other fragments. Predicted mass spectral data suggests a monoisotopic mass of 193.01 g/mol .

| Parameter | Predicted Value/Condition |

|---|---|

| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. 100 °C, ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Molecular Ion (M⁺) | m/z 193 (and isotopic peaks for Cl) |

| Key Fragments | Fragments corresponding to loss of Cl, OCF₂H, and other characteristic cleavages |

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds. For the purity assessment of this compound, a reversed-phase HPLC method would be appropriate. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would likely provide good separation from potential impurities.

Detection can be achieved using a UV detector, with the wavelength of maximum absorbance determined by a UV scan. The retention time of the main peak would be characteristic of the compound under the specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for purity determination.

| Parameter | Proposed Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., ~240-250 nm, to be determined experimentally) |

| Injection Volume | 10 µL |

Computational Chemistry and Molecular Modeling Studies of 3 Chloro 5 Difluoromethoxy Aniline

Electronic Structure Calculations (DFT, Ab Initio)

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, providing deep insights into the electronic nature of molecules. These calculations can determine optimized geometries, molecular orbital energies, and the distribution of electron density, all of which are crucial for understanding a molecule's behavior.

Geometry Optimization and Energetic Analysis

The first step in most computational studies is to find the lowest energy structure of the molecule, known as geometry optimization. For 3-chloro-5-(difluoromethoxy)aniline, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable arrangement of its atoms.

Based on studies of similar substituted anilines and phenyl ethers, the geometry of the benzene (B151609) ring is expected to be largely planar. The amino (-NH₂) group and the difluoromethoxy (-OCHF₂) group will have specific orientations relative to the ring. The chlorine atom, being a substituent on the aromatic ring, will influence the electron distribution and, to a lesser extent, the local geometry.

Energetic analysis, a subsequent step, would provide the total electronic energy of the optimized structure. This value is fundamental for comparing the relative stabilities of different conformers and for calculating reaction energies. While a precise value for this compound is not published, comparisons with chloroanilines and fluoroanisoles can provide a qualitative understanding of its thermodynamic stability.

Table 1: Predicted Optimized Geometric Parameters for this compound (Estimated based on related structures)

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.74 Å |

| C-O Bond Length | ~1.37 Å |

| C-N Bond Length | ~1.40 Å |

| O-CF₂H Bond Angle | ~115° |

| C-O-C Bond Angle | ~118° |

| Dihedral Angle (C-C-N-H) | Non-planar (pyramidalized nitrogen) |

Note: These are estimated values and would require specific DFT calculations for confirmation.

Molecular Orbital Analysis (HOMO/LUMO) for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom of the amino group, as the lone pair of electrons on the nitrogen is a significant contributor. The LUMO is likely to be distributed over the aromatic ring, with contributions from the chlorine and difluoromethoxy substituents, which are electron-withdrawing.

The presence of the electron-withdrawing chloro and difluoromethoxy groups will lower the energy of the HOMO and LUMO compared to unsubstituted aniline. This would result in a moderate HOMO-LUMO gap, suggesting a molecule of reasonable stability but capable of undergoing various chemical reactions.

Table 2: Estimated Frontier Orbital Energies for this compound and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Aniline | ~ -5.2 | ~ -0.3 | ~ 4.9 |

| 3-Chloroaniline | ~ -5.5 | ~ -0.6 | ~ 4.9 |

| This compound (Estimated) | ~ -5.7 | ~ -0.8 | ~ 4.9 |

Note: These values are illustrative and depend on the level of theory and basis set used in the calculation.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the difluoromethoxy group necessitates a study of its conformational preferences. Conformational analysis helps identify the most stable spatial arrangements of a molecule, which can significantly impact its properties and biological activity.

Exploration of Preferred Conformations of the Difluoromethoxy Group

The rotation around the C-O bond of the difluoromethoxy group is a key conformational variable. The orientation of the C-H and C-F bonds of the difluoromethyl group relative to the plane of the benzene ring will define different conformers. Computational studies on similar anisole (B1667542) derivatives indicate that the most stable conformation often involves the methoxy (B1213986) group being coplanar with the aromatic ring to maximize resonance stabilization.

For this compound, the preferred conformation of the -OCHF₂ group will be a balance between steric hindrance with the adjacent chlorine atom and electronic effects. A potential energy surface scan, where the dihedral angle of the C-C-O-C bond is systematically varied, would reveal the energy minima corresponding to the most stable conformers. It is likely that the hydrogen atom of the difluoromethyl group will prefer to be oriented away from the bulky chlorine atom.

Molecular dynamics simulations could provide further insights by simulating the movement of the atoms over time at a given temperature. This would reveal the dynamic behavior of the difluoromethoxy group and the accessibility of different conformational states.

Prediction of Reactivity and Regioselectivity through Computational Descriptors

Computational chemistry offers a suite of descriptors that can predict the reactivity and regioselectivity of a molecule in chemical reactions. These descriptors are derived from the electronic structure calculations.

For electrophilic aromatic substitution reactions, the sites most susceptible to attack can be predicted by examining the distribution of electron density and the local nucleophilicity. In this compound, the amino group is a strong activating group and an ortho-, para-director. The chloro and difluoromethoxy groups are deactivating and meta-directing (with some ortho-, para-directing character for the methoxy oxygen). The interplay of these groups will determine the ultimate regioselectivity. Computational methods such as Mulliken population analysis or the calculation of Fukui functions can quantify the most likely positions for electrophilic attack.

Quantum Chemical Descriptors and Their Correlation with Experimental Observations

A variety of quantum chemical descriptors can be calculated to provide a more detailed understanding of the molecule's properties. These descriptors often correlate well with experimentally observed phenomena.

Table 3: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Definition | Significance for this compound |

| Ionization Potential (I) | The energy required to remove an electron. | Related to the HOMO energy; indicates the ease of oxidation. The electron-withdrawing groups will likely increase its ionization potential compared to aniline. |

| Electron Affinity (A) | The energy released when an electron is added. | Related to the LUMO energy; indicates the ease of reduction. |

| Electronegativity (χ) | The power of an atom to attract electrons. | A global property of the molecule, influenced by the electronegative Cl and F atoms. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Calculated from the HOMO-LUMO gap; a larger gap implies greater hardness and lower reactivity. |

| Chemical Softness (S) | The reciprocal of hardness. | A measure of the molecule's polarizability and reactivity. |

| Dipole Moment (μ) | A measure of the separation of positive and negative charges. | The molecule is expected to have a significant dipole moment due to the polar C-Cl, C-F, and C-N bonds, affecting its solubility and intermolecular interactions. |

While experimental data for this compound is scarce, these computationally derived descriptors provide a robust framework for predicting its chemical behavior and for guiding future experimental work. The correlation of these calculated values with the properties of known, related compounds lends confidence to the predictions made for this specific molecule.

Applications of 3 Chloro 5 Difluoromethoxy Aniline As a Versatile Chemical Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The utility of 3-Chloro-5-(difluoromethoxy)aniline as a foundational element in the synthesis of intricate organic structures is well-recognized. The aniline (B41778) moiety provides a nucleophilic amino group and an activated aromatic ring, which are gateways to a multitude of chemical reactions for forming new carbon-carbon and carbon-nitrogen bonds.

Incorporation into Polycyclic and Heterocyclic Systems

The aniline framework is a cornerstone for the assembly of various heterocyclic and polycyclic systems, which are prevalent in medicinal chemistry and materials science. While specific examples detailing the use of this compound are often proprietary, the general synthetic utility of substituted anilines is widely documented. For instance, related compounds like 3-chloro-5-fluoroaniline (B1302006) are employed in Skraup reactions to produce substituted quinolines, a core structure in many bioactive compounds. ossila.com The amino group of the aniline can participate in condensation reactions with diketones or other bifunctional reagents to form a variety of heterocyclic rings. beilstein-journals.org

The presence of the chloro and difluoromethoxy groups on the this compound scaffold allows for its incorporation into complex systems where these substituents can fine-tune the electronic properties and biological activity of the final molecule. Synthetic strategies often involve the aniline nitrogen acting as a nucleophile to initiate cyclization cascades, leading to the formation of fused ring systems. The development of one-pot, multi-component reactions has further expanded the ability to construct complex meta-substituted anilines from simple precursors, demonstrating the versatility of this class of compounds in building diverse molecular frameworks. beilstein-journals.org

Derivatization for Creation of Advanced Molecular Architectures

The chloro and difluoromethoxy groups are not merely passive substituents; they are functional handles that enable further derivatization, allowing for the creation of advanced and highly functionalized molecular architectures. The chlorine atom, in particular, serves as a reactive site for various metal-catalyzed cross-coupling reactions.

Key Derivatization Reactions:

Palladium-Catalyzed Coupling: The chloro group can readily participate in reactions like Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This is a powerful method for linking the aniline scaffold to other aromatic or aliphatic fragments. ossila.com

Nucleophilic Aromatic Substitution (SNAr): While less reactive than a fluoro-substituent, the chloro group can undergo nucleophilic aromatic substitution under specific conditions, allowing for the introduction of various functional groups. ossila.com

Modification of the Amino Group: The aniline amino group itself can be readily acylated, alkylated, or converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of functionalities onto the aromatic ring.

These derivatization pathways allow chemists to systematically modify the core structure of this compound, building libraries of complex molecules for screening and optimization in various research areas.

Building Block for Functional Materials Research

The unique electronic properties conferred by the halogen and difluoromethoxy substituents make this compound an attractive building block for the development of novel functional materials. Aniline derivatives are known to be precursors for conductive polymers and materials with interesting optical properties.

Integration into Polymer and Oligomer Systems

Aniline itself is the monomer for polyaniline (PANI), one of the most studied conducting polymers. Substituted anilines, including halogenated derivatives, can be polymerized or co-polymerized to create new materials with tailored properties. nih.gov The incorporation of this compound into a polymer backbone can significantly alter the final material's conductivity, solubility, and stability.

Furthermore, aniline derivatives have been investigated for their use in nonlinear optical (NLO) materials. smolecule.com NLO materials are crucial for applications in photonics, optical computing, and sensing. The introduction of electron-withdrawing groups (like chloro and difluoromethoxy) on an aromatic system can enhance its hyperpolarizability, a key characteristic for NLO activity. The synthesis of oligomers and polymers containing the this compound unit is a promising route to new functional materials with applications in advanced technologies. smolecule.com

Development of Novel Chemical Scaffolds for Structure-Activity Relationship Studies

In drug discovery and medicinal chemistry, the systematic exploration of how structural modifications to a parent molecule affect its biological activity—a process known as Structure-Activity Relationship (SAR) studies—is fundamental. This compound serves as an excellent chemical scaffold for such studies.

By using this compound as a core structure, chemists can create a series of analogues where the chloro, difluoromethoxy, or amino groups are modified or replaced. For example, comparing the biological activity of a final compound derived from this compound with analogues derived from 3-fluoroaniline, 3-chloroaniline, or anilines with different alkoxy groups can provide crucial insights into the role of each substituent. SAR studies on related scaffolds, such as 2-arylvinylquinolines and 6-chloro-1-phenylbenzazepines, have demonstrated how subtle changes to the substitution pattern on the aniline ring can dramatically impact biological potency and selectivity. nih.govmdpi.com The difluoromethoxy group is of particular interest as it is often used as a bioisostere for other groups, like a hydroxyl or thiol group, but with modified electronic properties and metabolic stability.

Role in Agrochemical Research as a Synthetic Precursor for Active Compounds

The field of agrochemical research constantly seeks new active compounds for crop protection that are effective and meet stringent environmental standards. Halogenated and fluorinated organic compounds are of significant interest in this area due to their enhanced biological activity and metabolic stability. cymitquimica.com

This compound is a valuable precursor for synthesizing potential new herbicides, fungicides, and insecticides. The presence of the difluoromethoxy group can increase the lipophilicity of the final molecule, which can improve its uptake and transport within a target pest or plant. The aniline moiety can be converted into various toxophores or used to link the substituted phenyl ring to other active heterocyclic systems. The general class of aromatic perfluoroalkyl sulfides and related compounds are known starting materials for agrochemicals, highlighting the importance of fluorine-containing synthons like this compound in this industry. beilstein-journals.org Its use as an intermediate allows for the creation of novel compounds with potentially improved efficacy and desirable physicochemical properties for agricultural applications. smolecule.com

Intermediate for Insecticides and Herbicides

The chemical scaffold of this compound, featuring a substituted aniline ring, is a key structural motif found in a variety of modern agrochemicals. While specific, commercialized insecticides or herbicides directly synthesized from this particular intermediate are not widely documented in public literature, its structural elements are present in patented and researched classes of pesticidal compounds. The primary application of this intermediate is in the synthesis of N-aryl amides, particularly pyrazole (B372694) and pyridine (B92270) carboxamides, which are known to exhibit potent insecticidal and herbicidal properties.

The synthesis of these active ingredients typically involves the acylation of the amino group of this compound. This reaction creates an amide bond, linking the aniline moiety to a heterocyclic carboxylic acid, which is often the core pharmacophore responsible for the compound's biological activity.

A general synthetic scheme for the preparation of a potential insecticidal or herbicidal compound from this compound involves its reaction with a heterocyclic carbonyl chloride. For instance, the reaction with a pyrazole carbonyl chloride would yield an N-(3-chloro-5-(difluoromethoxy)phenyl)pyrazole-carboxamide.

Table 1: Reactants for the Synthesis of a Hypothetical Agrochemical

| Reactant | Chemical Name | CAS Number | Molecular Formula |

| Intermediate | This compound | 1263157-79-5 | C₇H₆ClF₂NO |

| Acylating Agent | Pyrazole-carboxylic acid chloride | Not Applicable | Variable |

The resulting amide's structure can be systematically varied to fine-tune its biological activity. Modifications to the heterocyclic component (e.g., substituents on the pyrazole ring) or the aniline part can lead to compounds with selective toxicity towards specific pests or weeds. Research in this area focuses on creating molecules that are highly effective at low application rates while minimizing impact on non-target organisms and the environment.

While detailed research findings on the direct use of this compound are often proprietary and found within patent literature for novel pesticidal compounds, the established importance of the chloro-difluoromethoxy-phenylamide substructure points to its significant potential as a building block in the development of new crop protection agents. The difluoromethoxy group, in particular, is a valuable feature in modern agrochemical design, often contributing to increased metabolic stability and enhanced biological efficacy of the final product.

Structure Reactivity Relationships and Mechanistic Insights for 3 Chloro 5 Difluoromethoxy Aniline

Electronic Effects of Chlorine and Difluoromethoxy Substituents on the Aniline (B41778) Reactivity

The amino (-NH₂) group is a potent activating group in electrophilic aromatic substitution, owing to the lone pair of electrons on the nitrogen atom which can be delocalized into the benzene (B151609) ring. chemistrysteps.comallen.inbyjus.com However, the presence of the chlorine and difluoromethoxy substituents at the meta positions modifies this inherent reactivity.

The electronic influence of a substituent on an aromatic ring is a combination of two primary effects: the inductive effect and the resonance effect.

Inductive Effect: This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. Both the chlorine atom and the difluoromethoxy group are highly electronegative and therefore exert a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring by pulling electron density away from it, making it less nucleophilic and thus less reactive towards electrophiles. The difluoromethyl group, in particular, has been shown to have a significant electron-withdrawing inductive effect. bohrium.com

Resonance Effect: This effect involves the delocalization of pi (π) electrons or lone pair electrons across the aromatic system.

Difluoromethoxy Group: A recent study on the electronic properties of the difluoro(methoxy)methyl group (CF₂OCH₃) has indicated that it acts as a moderate electron acceptor through both inductive and resonance pathways (σI = 0.22, σR = 0.07). nuph.edu.uanuph.edu.ua This suggests that the resonance effect of the difluoromethoxy group is also electron-withdrawing, which is in contrast to a simple methoxy (B1213986) group that is a strong resonance donor. This electron-withdrawing resonance is attributed to the high electronegativity of the fluorine atoms, which reduces the ability of the oxygen's lone pairs to delocalize into the ring.

Amino Group: The amino group is a strong resonance donor (+R), significantly increasing the electron density at the ortho and para positions. chemistrysteps.comallen.in

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| -NH₂ | Weakly -I | Strongly +R | Activating |

| -Cl | Strongly -I | Weakly +R | Deactivating |

| -OCHF₂ | Strongly -I | Weakly -R | Deactivating |

Steric Hindrance Effects on Reaction Pathways and Stereoselectivity

Steric hindrance, the spatial arrangement of atoms and groups, can play a crucial role in determining the outcome of a chemical reaction. In the case of 3-Chloro-5-(difluoromethoxy)aniline, the substituents on the aromatic ring can influence the approach of reagents.

The amino group directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). However, the positions ortho to the amino group (positions 2 and 6) are flanked by the chloro and difluoromethoxy groups, respectively. While the chlorine atom is of moderate size, the difluoromethoxy group is bulkier. This steric bulk can hinder the approach of an electrophile to the adjacent ortho position (position 6). libretexts.org Consequently, electrophilic substitution is most likely to occur at the para position (position 4) relative to the amino group, which is sterically unencumbered. Substitution at position 2 would experience less steric hindrance than at position 6. Therefore, a preference for para-substitution over ortho-substitution is expected. youtube.com

Influence of Aromaticity and Resonance on Chemical Transformations

The inherent aromaticity of the benzene ring in this compound drives its tendency to undergo substitution reactions rather than addition reactions, as substitution preserves the stable aromatic system. The resonance effects of the substituents are pivotal in directing these transformations.

Mechanistic Investigations of Key Synthetic and Transformation Reactions

While specific mechanistic studies on this compound are not widely available in the literature, the mechanisms of its key reactions can be inferred from studies on similarly substituted anilines. rsc.orgrsc.org

A common transformation for anilines is electrophilic aromatic substitution, such as halogenation or nitration. The mechanism for such a reaction would proceed via the formation of a resonance-stabilized sigma complex. For instance, in a bromination reaction, the Br₂ molecule would be polarized, and the electrophilic bromine atom would attack the electron-rich aromatic ring, preferentially at the para position (position 4) due to steric considerations. The resulting arenium ion would then lose a proton to regenerate the aromatic ring, yielding the brominated product.

Another important reaction of anilines is the formation of diazonium salts upon treatment with nitrous acid. The resulting diazonium salt is a versatile intermediate that can undergo a variety of nucleophilic substitution reactions (Sandmeyer reactions), allowing for the introduction of a wide range of functional groups. libretexts.org The mechanism involves the initial formation of the nitrosonium ion (NO⁺) which acts as the electrophile and attacks the nitrogen of the amino group.

Environmental Research Methodologies and Fate Studies of Difluoromethoxy Anilines

Analytical Methods for Detection and Quantification in Environmental Matrices

The accurate detection and quantification of 3-Chloro-5-(difluoromethoxy)aniline in complex environmental matrices such as water, soil, and sludge are crucial for assessing its environmental presence and persistence. While specific methods for this compound are not extensively documented in public literature, established analytical procedures for aniline (B41778) derivatives in environmental samples provide a strong foundation for its determination.

A common approach for the analysis of anilines in wastewater involves a multi-step process. epa.gov This typically includes:

Extraction: The initial step involves extracting the target analyte from the environmental matrix. For aqueous samples, this is often achieved through liquid-liquid extraction at a specific pH (e.g., pH 11) using an organic solvent like methylene (B1212753) chloride. epa.gov

Concentration: The resulting extract is then concentrated to increase the analyte concentration to a detectable level. The Kuderna-Danish concentrator is a standard apparatus used for this purpose. epa.gov

Cleanup: Environmental samples often contain a multitude of interfering substances. A cleanup step is therefore essential to remove these matrix components. Adsorption column chromatography, for instance using Florisil deactivated with isopropanol, has proven effective for this purpose. epa.gov

Solvent Exchange: The final concentrate is often exchanged into a solvent that is more compatible with the analytical instrument, such as toluene. epa.gov

Analysis: Gas chromatography (GC) is a widely used technique for the separation and detection of anilines. A thermionic nitrogen-phosphorus selective detector (NPD) offers excellent sensitivity and selectivity for nitrogen-containing compounds like anilines, allowing for detection at low parts-per-billion (ppb) levels. epa.gov The use of capillary columns, such as an SE-54 fused silica (B1680970) capillary column (FSCC), can further enhance sensitivity and selectivity compared to packed columns. epa.gov

For new or less-studied compounds like this compound, method development and validation are critical. This includes determining the method detection limit (MDL), assessing analytical precision (typically as relative standard deviation, RSD), and measuring recovery rates in various environmental matrices. For many aniline derivatives, analytical precision is generally in the range of 5-15% RSD, with recoveries often at 75% or better. epa.gov However, for some anilines, recoveries can be lower at concentrations close to the MDL. epa.gov

Table 1: General Analytical Parameters for Aniline Derivatives in Wastewater

| Parameter | Typical Value/Range | Source |

| Extraction Solvent | Methylene Chloride | epa.gov |

| Extraction pH | 11 | epa.gov |

| Cleanup Adsorbent | Isopropanol-deactivated Florisil | epa.gov |

| Analytical Technique | Gas Chromatography with Nitrogen-Phosphorus Detector (GC-NPD) | epa.gov |

| Typical Precision (RSD) | 5-15% | epa.gov |

| Typical Recovery | ≥75% | epa.gov |

Research on Degradation Pathways in Environmental Systems

The environmental persistence of a chemical is largely determined by its susceptibility to various degradation processes. For this compound, both photolytic and microbial degradation are expected to be significant pathways for its transformation in the environment.

Photolytic Degradation Studies

Photolytic degradation, or photodegradation, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. The rate and extent of photodegradation depend on the chemical structure of the compound and the environmental conditions.